K-604 dihydrochloride
Overview
Description
K-604 dihydrochloride is a potent and selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1). This enzyme plays a crucial role in the formation of cholesterol esters in macrophages, which are implicated in the development of atherosclerosis. This compound has shown significant potential in reducing cholesterol esterification and promoting cholesterol efflux, making it a valuable compound in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of K-604 dihydrochloride involves multiple steps, including the formation of the benzimidazole moiety and its subsequent attachment to a piperazine ring. The key steps include:
Formation of Benzimidazole: This involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form benzimidazole.
Attachment to Piperazine: The benzimidazole derivative is then reacted with a piperazine derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and pH.
Purification: Employing techniques like crystallization and chromatography to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions: K-604 dihydrochloride primarily undergoes:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
K-604 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of ACAT-1 and its effects on cholesterol metabolism.
Biology: Investigated for its role in modulating cholesterol levels in macrophages and its potential in treating atherosclerosis.
Medicine: Explored for its therapeutic potential in cardiovascular diseases, particularly in reducing plaque formation in arteries.
Industry: Utilized in the development of new drugs targeting cholesterol metabolism and cardiovascular health
Mechanism of Action
K-604 dihydrochloride exerts its effects by selectively inhibiting ACAT-1, an enzyme responsible for the esterification of cholesterol in macrophages. This inhibition leads to:
Reduced Cholesterol Esterification: Decreasing the formation of cholesterol esters.
Increased Cholesterol Efflux: Promoting the removal of cholesterol from macrophages.
Modulation of Plaque Formation: Altering the phenotype of atherosclerotic plaques by increasing collagen production and reducing macrophage content
Comparison with Similar Compounds
Pactimibe: A nonselective inhibitor of ACAT-1 and ACAT-2, which reduces plasma cholesterol levels but does not affect plaque composition.
Avasimibe: Another ACAT inhibitor with broader activity but less selectivity compared to K-604 dihydrochloride.
Uniqueness of this compound: this compound is unique due to its high selectivity for ACAT-1 over ACAT-2, making it more effective in targeting macrophage cholesterol metabolism without significantly affecting plasma cholesterol levels .
Properties
IUPAC Name |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWEGUBUYKTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N6OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.